1-Chloro-1,2-dihydroacenaphthylene
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Overview
Description
1-Chloro-1,2-dihydroacenaphthylene is an organic compound with the molecular formula C12H9Cl It is a derivative of acenaphthene, where one hydrogen atom is replaced by a chlorine atom
Preparation Methods
1-Chloro-1,2-dihydroacenaphthylene can be synthesized through several methods. One common synthetic route involves the chlorination of acenaphthene. The reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction proceeds as follows:
C12H10+Cl2→C12H9Cl+HCl
Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-Chloro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form acenaphthylene derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Reduction of this compound can yield acenaphthene. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins and nucleic acids.
Medicine: Research into potential therapeutic applications, including the development of new drugs, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-Chloro-1,2-dihydroacenaphthylene exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The chlorine atom can participate in electrophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in changes to the structure and function of the target, influencing various biochemical pathways.
Comparison with Similar Compounds
1-Chloro-1,2-dihydroacenaphthylene can be compared to other similar compounds, such as:
Acenaphthene: The parent compound, which lacks the chlorine atom.
1-Bromo-1,2-dihydroacenaphthylene: A similar compound where the chlorine atom is replaced by a bromine atom.
1,2-Dihydroacenaphthylene: A compound without any halogen substitution.
The presence of the chlorine atom in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions, compared to its non-halogenated counterparts.
Properties
IUPAC Name |
1-chloro-1,2-dihydroacenaphthylene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIXIIYQBGBGRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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